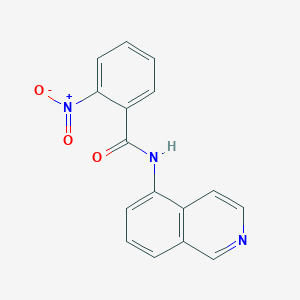![molecular formula C13H18N6 B246503 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine](/img/structure/B246503.png)
5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine, also known as MPTP, is a chemical compound that has been widely studied for its potential use in scientific research. MPTP is a unique compound that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In
Scientific Research Applications
5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine has been used in a variety of scientific research applications, including studies of the nervous system, cancer, and other diseases. One of the most well-known applications of 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine is in the study of Parkinson's disease. 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine has been shown to cause Parkinson's-like symptoms in humans and other animals, making it a valuable tool for researchers studying the disease. 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine has also been used in studies of cancer, where it has been shown to have antitumor effects in some cases.
Mechanism of Action
The mechanism of action of 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine is not fully understood, but it is believed to involve the inhibition of mitochondrial complex I, which leads to the production of reactive oxygen species and oxidative stress. This can ultimately lead to cell death and damage to the nervous system, which is why 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine has been shown to cause Parkinson's-like symptoms.
Biochemical and Physiological Effects
5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine has a range of biochemical and physiological effects, including the induction of oxidative stress, the inhibition of mitochondrial complex I, and the activation of apoptosis. These effects have been studied extensively in both in vitro and in vivo models, and have been shown to have implications for a variety of diseases and physiological processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine in lab experiments is its ability to induce Parkinson's-like symptoms in animals, making it a valuable tool for researchers studying the disease. 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine is also relatively easy to synthesize, which makes it more accessible to researchers. However, there are also limitations to using 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine in lab experiments, such as the fact that it can be toxic to cells and can cause cell death at high concentrations.
Future Directions
There are many future directions for research on 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine, including further studies of its mechanism of action, its potential use in the treatment of Parkinson's disease and other diseases, and its effects on other physiological processes. Additionally, there is a need for more research on the potential toxicity of 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine and its effects on different cell types. With continued research, 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine has the potential to become an even more valuable tool for scientific research.
Conclusion
In conclusion, 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine is a unique and valuable compound that has been widely studied for its potential use in scientific research. Its ability to induce Parkinson's-like symptoms in animals has made it a valuable tool for researchers studying the disease, and its range of biochemical and physiological effects make it a valuable tool for research in other areas as well. While there are limitations to using 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine in lab experiments, its potential benefits make it an important area of study for researchers in a variety of fields.
Synthesis Methods
5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine can be synthesized using a variety of methods, but one of the most common involves the reaction of 4-(dimethylamino)benzaldehyde with 2,4,6-tris(bromomethyl)pyrimidine in the presence of a base. The resulting compound can then be reduced using a suitable reducing agent to yield 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine. This synthesis method has been well-established in the literature and has been used by many researchers to produce 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine for their studies.
properties
Molecular Formula |
C13H18N6 |
|---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
5-[[4-(dimethylamino)phenyl]methyl]pyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C13H18N6/c1-19(2)9-5-3-8(4-6-9)7-10-11(14)17-13(16)18-12(10)15/h3-6H,7H2,1-2H3,(H6,14,15,16,17,18) |
InChI Key |
NETUIOZVDFYYGS-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)CC2=C(N=C(N=C2N)N)N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CC2=C(N=C(N=C2N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate](/img/structure/B246420.png)

![[4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B246432.png)



![2-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B246449.png)

![6-(2,5-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246467.png)
![6-(3-bromophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246471.png)
![2-(4-benzylpiperazin-1-yl)-7-phenyl-8H-pyrimido[4,5-d]pyrimidin-5-one](/img/structure/B246472.png)

![N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine](/img/structure/B246486.png)
